molecular formula C17H18N2O5 B4630143 4-[({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)methyl]benzoic acid

4-[({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)methyl]benzoic acid

Cat. No. B4630143
M. Wt: 330.33 g/mol
InChI Key: QDNFFBPSNUZTMZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar azo-benzoic acid compounds involves spectroscopic techniques such as 1H, 13C NMR, UV–VIS, and IR, alongside molecular structure optimization using density functional theory methods (Baul, Das, Chandra, Mitra, & Pyke, 2009). Another method includes the carbonation of the lithium salt of N,N-bis(trimethylsilyl)aniline for the preparation of amino benzoic acid derivatives, showcasing the versatility in synthetic approaches (Taylor, Hristova-Kazmierski, Ley, & Kepler, 1996).

Molecular Structure Analysis

Structural characterization of related compounds is achieved through various spectroscopic methods and X-ray crystallography, providing insights into the molecular geometry and conformation (Kosma, Selzer, & Mereiter, 2012). These analyses reveal the complex interactions and the spatial arrangement of atoms within the molecules.

Chemical Reactions and Properties

The chemical behavior of similar compounds, including their acid-base dissociation and tautomerism, is influenced by the solvent composition and pH. These equilibria play a crucial role in the reactivity and stability of the compounds in various environments (Baul et al., 2009).

Physical Properties Analysis

Physical properties such as solubility, melting points, and crystalline structure are determined by the molecular structure. For instance, the mesogenic properties of benzoic acids with large branches have been explored, highlighting the relationship between molecular structure and liquid crystalline behavior (Weissflog, Dietzmann, Stützer, Drewello, Hoffmann, & Hartung, 1996).

Chemical Properties Analysis

The chemical properties, including reactivity towards other compounds and stability under various conditions, are closely related to the molecular structure and functional groups present in the compound. Studies on similar compounds demonstrate how structural features influence their chemical behavior and interactions (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel Derivatives : A study by Taylor et al. (1996) detailed the synthesis of methyl 4-(2,5-dihydroxybenzylamino)benzoate derivatives, showcasing a method to prepare highly specific radioactive compounds for research purposes. These compounds are crucial for studying drug metabolism and distribution in biological systems Taylor et al., 1996.
  • Structural and Morphological Characterization : Cunha et al. (2014) probed the polymorphs of mefenamic acid, a compound structurally related to the query molecule, using vibrational spectroscopy and solid-state NMR. This work underscores the importance of structural analysis in understanding the physical and chemical properties of pharmaceutical compounds Cunha et al., 2014.

Antioxidant Properties

  • Exploration of Antioxidant Ability : Research by Hussain (2016) on new 5-amino-1,2,4-triazole derivatives containing 2,6-dimethoxyphenol showed significant free-radical scavenging ability, highlighting the potential of such compounds in developing antioxidant therapies Hussain, 2016.

Chemical Behavior and Properties

  • Acid-Base and Redox Behavior : A study by Bem et al. (2018) on novel derivatives of 3,5-dinitro-4-methoxyamino-benzoic acid revealed reversible acid-base behavior and redox properties, indicating their potential utility in designing pH-sensitive and redox-active materials Bem et al., 2018.

Applications in Polymer Science

  • Hyperbranched Aromatic Polyimides : Yamanaka et al. (2000) synthesized hyperbranched aromatic polyimides from monomers starting with 3,5-dimethoxyphenol, showcasing applications in creating advanced polymeric materials with potential uses in electronics and coatings Yamanaka et al., 2000.

Advanced Materials and Methods

  • Nitroxide-Mediated Photopolymerization : Guillaneuf et al. (2010) developed a new alkoxyamine for nitroxide-mediated photopolymerization, indicating the role of such compounds in developing novel photopolymerization techniques for material science applications Guillaneuf et al., 2010.

properties

IUPAC Name

4-[[(3,4-dimethoxyphenyl)carbamoylamino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-23-14-8-7-13(9-15(14)24-2)19-17(22)18-10-11-3-5-12(6-4-11)16(20)21/h3-9H,10H2,1-2H3,(H,20,21)(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNFFBPSNUZTMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NCC2=CC=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({[(3,4-Dimethoxyphenyl)carbamoyl]amino}methyl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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